4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol
Description
4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol (CAS: QY-1962) is a heterocyclic compound featuring a pyridine ring substituted with chlorine and methyl groups at positions 6 and 5, respectively. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of antibacterial and anticancer agents .
Properties
IUPAC Name |
4-(6-chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-3-16-6-4-13(17,5-7-16)11-8-10(2)12(14)15-9-11/h8-9,17H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKUHPFSORYOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C2=CN=C(C(=C2)C)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-5-methylpyridine and 1-ethylpiperidine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 6-chloro-5-methylpyridine with a suitable reagent to introduce the piperidine ring.
Final Product Formation: The intermediate is then subjected to further reactions, including nucleophilic substitution and reduction, to yield the final product, 4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol involves its interaction with specific molecular targets in the body. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Pyridinylboronic Acid Derivatives
Pyridinylboronic acids are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl-aryl bonds. Key analogs include:
Key Differences :
Antibacterial Derivatives
describes indole and coumarin derivatives containing the 6-chloro-5-methylpyridin-3-yl moiety. For example:
- 4k : 3-((4-(benzyloxy)-1H-indol-3-yl)(3-(6-chloro-5-methylpyridin-3-yl)phenyl)methyl)-4-hydroxy-2H-chromen-2-one.
- 4l : A structurally complex coumarin-indole hybrid with the same pyridinyl group.
Comparison :
- Structural Complexity : QY-1962 is simpler, lacking the fused indole-coumarin scaffold of 4k and 4l.
- Activity : Derivatives like 4k and 4l exhibit antibacterial activity (MIC: 120–500 µg/mL against Staphylococcus aureus), while QY-1962’s biological activity remains uncharacterized in the provided evidence .
Chloro-Methylpyridine Derivatives
lists structurally related compounds:
| Compound Name | CAS Number | Key Substituents |
|---|---|---|
| 1-(2-Chloro-5-methylpyridin-3-yl)ethanone | [885223-64-3] | Acetyl group at position 3 |
| (2-Chloro-5-methylpyridin-3-yl)methanol | [518314-64-2] | Hydroxymethyl group at position 3 |
Key Differences :
- Functionalization : QY-1962’s piperidin-4-ol group contrasts with the acetyl or hydroxymethyl groups in these analogs, likely altering metabolic stability and target binding.
- Synthetic Utility : These derivatives are intermediates in drug synthesis (e.g., kinase inhibitors), whereas QY-1962’s role is less defined .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
